![molecular formula C19H11F3O3 B14194002 4'-[4-(Trifluoromethyl)phenoxy][1,1'-biphenyl]-2,5-dione CAS No. 874919-22-9](/img/structure/B14194002.png)
4'-[4-(Trifluoromethyl)phenoxy][1,1'-biphenyl]-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-[4-(Trifluoromethyl)phenoxy][1,1’-biphenyl]-2,5-dione is a compound characterized by the presence of a trifluoromethyl group attached to a phenoxy group, which is further connected to a biphenyl structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’-[4-(Trifluoromethyl)phenoxy][1,1’-biphenyl]-2,5-dione typically involves the reaction of 4,4’-oxydiphenol with 2-chloro-5-nitrobenzotrifluoride in the presence of potassium carbonate. The reaction is carried out in anhydrous dimethylformamide (DMF) at elevated temperatures (around 110°C) for approximately 12 hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 4’-[4-(Trifluoromethyl)phenoxy][1,1’-biphenyl]-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones and other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium ethoxide and various halogenating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces hydroquinones.
Applications De Recherche Scientifique
4’-[4-(Trifluoromethyl)phenoxy][1,1’-biphenyl]-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mécanisme D'action
The mechanism of action of 4’-[4-(Trifluoromethyl)phenoxy][1,1’-biphenyl]-2,5-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, modulating their activity and leading to specific biological effects .
Comparaison Avec Des Composés Similaires
- 4-[4-(Trifluoromethyl)phenoxy]phenol
- 3-(Trifluoromethyl)phenol
- 4-(Trifluoromethyl)benzoyl chloride
Comparison: Compared to these similar compounds, 4’-[4-(Trifluoromethyl)phenoxy][1,1’-biphenyl]-2,5-dione is unique due to its biphenyl structure, which imparts additional stability and rigidity. This structural feature enhances its suitability for applications requiring high thermal and chemical stability .
Propriétés
Numéro CAS |
874919-22-9 |
|---|---|
Formule moléculaire |
C19H11F3O3 |
Poids moléculaire |
344.3 g/mol |
Nom IUPAC |
2-[4-[4-(trifluoromethyl)phenoxy]phenyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C19H11F3O3/c20-19(21,22)13-3-8-16(9-4-13)25-15-6-1-12(2-7-15)17-11-14(23)5-10-18(17)24/h1-11H |
Clé InChI |
FIFCKBPUYKDWAL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=O)C=CC2=O)OC3=CC=C(C=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


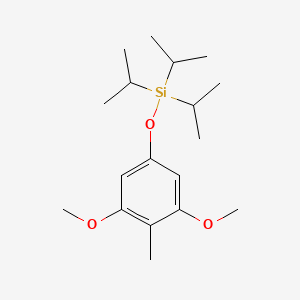

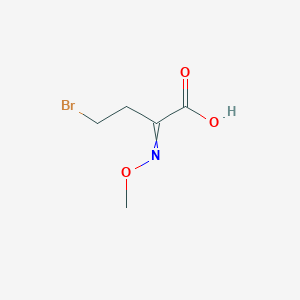

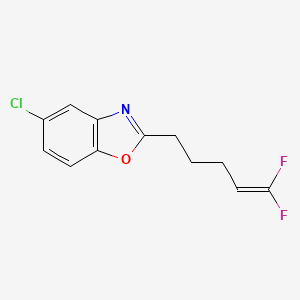
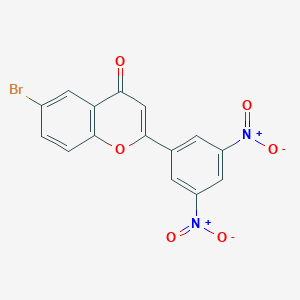
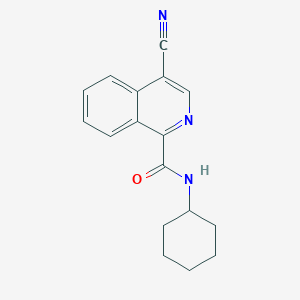
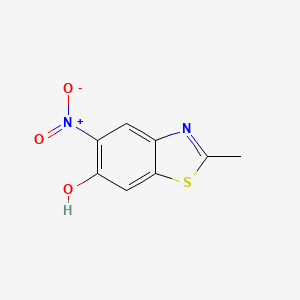

![(6R)-6-(3-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B14193983.png)
![(6-Chloro-1H-indol-3-yl)[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B14193988.png)

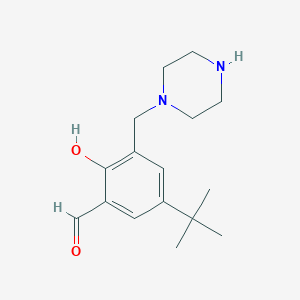
![[1-(4-Phenoxyphenyl)cyclohexyl]thiourea](/img/structure/B14193996.png)
